2-Thioxo-2,3-dihydrothiazole-5-carbonitrile 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 56750-17-5
VCID: VC17310942
InChI: InChI=1S/C4H2N2S2/c5-1-3-2-6-4(7)8-3/h2H,(H,6,7)
SMILES:
Molecular Formula: C4H2N2S2
Molecular Weight: 142.2 g/mol

2-Thioxo-2,3-dihydrothiazole-5-carbonitrile

CAS No.: 56750-17-5

Cat. No.: VC17310942

Molecular Formula: C4H2N2S2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

2-Thioxo-2,3-dihydrothiazole-5-carbonitrile - 56750-17-5

Specification

CAS No. 56750-17-5
Molecular Formula C4H2N2S2
Molecular Weight 142.2 g/mol
IUPAC Name 2-sulfanylidene-3H-1,3-thiazole-5-carbonitrile
Standard InChI InChI=1S/C4H2N2S2/c5-1-3-2-6-4(7)8-3/h2H,(H,6,7)
Standard InChI Key ZFSHQSHTCMIJTQ-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=S)N1)C#N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The core structure of 2-thioxo-2,3-dihydrothiazole-5-carbonitrile consists of a five-membered thiazole ring, where:

  • Position 2: A thione group (C=S\text{C=S}) replaces the typical ketone oxygen, enhancing electrophilic reactivity.

  • Position 5: A cyano group (C≡N\text{C≡N}) introduces strong electron-withdrawing effects, influencing both electronic and steric properties.

  • Ring saturation: The 2,3-dihydro designation indicates partial saturation at the 2 and 3 positions, reducing aromaticity compared to fully unsaturated thiazoles.

The IUPAC name, 2-sulfanylidene-3H-1,3-thiazole-5-carbonitrile, reflects these substituents and the ring’s hydrogenation state. The canonical SMILES representation, \text{C1=C(SC(=S)N1)C#N}, further clarifies the connectivity and functional groups.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.56750-17-5
Molecular FormulaC4H2N2S2\text{C}_4\text{H}_2\text{N}_2\text{S}_2
Molecular Weight142.2 g/mol
XLogP3-AA (Log P)0.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for 2-thioxo-2,3-dihydrothiazole-5-carbonitrile are scarce, its synthesis likely follows established methodologies for thiazole derivatives. A generalized approach involves:

  • Cyclocondensation: Reaction of thiourea derivatives with α-haloketones or α-haloacids in the presence of bases.

  • Thione Introduction: Treatment with carbon disulfide (CS2\text{CS}_2) and potassium hydroxide (KOH\text{KOH}) to install the thione group.

  • Cyano Functionalization: Subsequent nitration or cyanation reactions to introduce the carbonitrile moiety.

Challenges include controlling regioselectivity during cyclization and minimizing side reactions from the reactive thione and cyano groups.

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity.

  • Catalysis: Lewis acids (e.g., ZnCl2\text{ZnCl}_2) may accelerate cyclization steps.

  • Purification: Chromatographic techniques or recrystallization from ethanol are typically employed to isolate the pure compound.

Physical and Chemical Properties

Physicochemical Characteristics

  • Appearance: Crystalline solid (exact morphology undocumented).

  • Solubility: Moderate solubility in polar solvents (e.g., DMSO, acetone) due to hydrogen-bonding capacity; limited solubility in hydrocarbons.

  • Stability: Sensitive to prolonged exposure to light and moisture, necessitating storage in airtight containers under inert atmospheres.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 2150cm1\sim 2150 \, \text{cm}^{-1} (C≡N stretch) and 1200cm1\sim 1200 \, \text{cm}^{-1} (C=S stretch).

  • NMR: 1H^1\text{H} NMR signals expected near δ7.58.0ppm\delta 7.5–8.0 \, \text{ppm} for aromatic protons and δ4.05.0ppm\delta 4.0–5.0 \, \text{ppm} for NH groups (if present).

Chemical Reactivity and Stability

Electrophilic Reactivity

The thione group (C=S\text{C=S}) acts as a soft electrophile, participating in:

  • Nucleophilic Additions: Reactions with amines or thiols to form thioamides or disulfides.

  • Coordination Chemistry: Binding to transition metals (e.g., Cu2+\text{Cu}^{2+}, Fe3+\text{Fe}^{3+}) via sulfur lone pairs, relevant to catalysis.

Cyano Group Transformations

  • Hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions.

  • Cycloadditions: Participation in [2+3] cycloadditions with azides to form tetrazole derivatives.

Applications in Industrial and Research Contexts

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing kinase inhibitors or antimicrobial agents.

  • Prodrug Design: The cyano group can be modified to improve bioavailability.

Materials Science

  • Ligand Design: Coordinates with metals to create catalysts for cross-coupling reactions.

  • Polymer Additives: Enhances thermal stability in sulfur-containing polymers.

Hazard StatementPrecautionary Measure
H302Avoid ingestion
H315Wear protective gloves
H335Ensure adequate ventilation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator